Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
Description
Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a methyl carboxylate group and at position 5 with a pyridin-2-ylcarbonylamino moiety. The 1,2,3-thiadiazole ring, characterized by a sulfur atom and two adjacent nitrogen atoms, imparts unique electronic and steric properties, making it a scaffold of interest in medicinal and agrochemical research.
Properties
IUPAC Name |
methyl 5-(pyridine-2-carbonylamino)thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-17-10(16)7-9(18-14-13-7)12-8(15)6-4-2-3-5-11-6/h2-5H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSNGAUJFXZIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of pyridine-2-carbonyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 5-[(pyridin-2-ylcarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate
- Core Structure : 1,2,3-thiadiazole with methyl carboxylate at position 3.
- Substituent at Position 5: Phenoxymethyl group (C₆H₅OCH₂-).
- Key Differences: The phenoxymethyl group lacks the pyridine ring’s nitrogen atom, reducing hydrogen-bonding capacity but enhancing lipophilicity. This substitution may alter bioavailability and target selectivity compared to the pyridin-2-ylcarbonylamino analog .
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
- Core Structure : 1,2,3-thiadiazole with ethyl carboxylate at position 4.
- Substituent at Position 5: Amino group (-NH₂).
- The ethyl ester may confer slower hydrolysis rates compared to the methyl ester .
Functional Analogs in Heterocyclic Families
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate
- Core Structure : Thiazole (sulfur and one nitrogen atom).
- Substituents : 4-Methyl group and 4-pyridinyl at positions 4 and 2, respectively.
- The 4-pyridinyl substituent at position 2 (vs. position 5 in the target compound) may lead to divergent biological interactions, as seen in carboxamide analogs with reported activity against undisclosed targets .
5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine
- Core Structure : 1,3,4-thiadiazole (sulfur atom flanked by nitrogen atoms at positions 1 and 4).
- Substituents : Pyridine-4-yl at position 5 and amine at position 2.
- Key Differences: The 1,3,4-thiadiazole isomer exhibits distinct electronic properties due to nitrogen positioning. The pyridine-4-yl group (vs.
Comparison with Other Methods :
- Methyl 5-(phenoxymethyl)-1,2,3-thiadiazole-4-carboxylate: Synthesized via direct alkylation of thiadiazole intermediates with phenoxymethyl halides, avoiding the need for coupling reagents .
- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate : Prepared through cyclocondensation of nitriles with ethyl 2-bromoacetoacetate, highlighting the versatility of bromoacetoacetate derivatives in heterocyclic chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
